molecular formula C10H13NO2 B1378601 3-(4-Aminophenyl)-2-methylpropanoic acid CAS No. 103096-03-3

3-(4-Aminophenyl)-2-methylpropanoic acid

Cat. No.: B1378601
CAS No.: 103096-03-3
M. Wt: 179.22 g/mol
InChI Key: VRWJTABCZGMWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminophenyl)-2-methylpropanoic acid is a substituted propanoic acid derivative characterized by a 4-aminophenyl group at the β-position and a methyl group at the α-carbon of the carboxylic acid backbone.

Properties

IUPAC Name

3-(4-aminophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWJTABCZGMWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-nitroacetophenone.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting 4-aminophenylacetone is then alkylated using a suitable alkylating agent, such as methyl iodide, under basic conditions to introduce the methyl group.

    Oxidation: The final step involves the oxidation of the intermediate to form the carboxylic acid group, typically using an oxidizing agent like potassium permanganate.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.

Major Products

    Oxidation: 4-Nitroso-2-methylpropanoic acid, 4-Nitro-2-methylpropanoic acid.

    Reduction: 3-(4-Aminophenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Aminophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Structure-Activity Relationship (SAR) Analysis

For instance, 3-{(4-aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid exhibited high cytotoxicity (IC50: 1.2 µM) against cancer cells, attributed to the amine’s electron-donating effects .

Methyl Group (α-Position) :

  • The α-methyl group increases metabolic stability by sterically hindering enzymatic degradation, as seen in Bezafibrate, which has a prolonged half-life (t1/2: 2–4 hours) .

Substituent Effects on Activity: Hydroxyl vs. Amino: 3-(4-Hydroxyphenyl)propanoic acid derivatives show antioxidant activity (EC50: 15–30 µM) due to radical scavenging, whereas amino analogs may prioritize receptor-specific interactions (e.g., antiviral targeting) . Chloro vs. Cyano: Chlorophenyl derivatives (e.g., Bezafibrate) are associated with lipid metabolism modulation, while cyanophenyl groups enhance antibacterial potency (MIC: 2–8 µg/mL) .

Biological Activity

3-(4-Aminophenyl)-2-methylpropanoic acid, also known by its CAS number 103096-03-3, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H15_{15}N1_{1}O2_{2}
  • Molecular Weight : 195.25 g/mol

This compound features an amino group attached to a phenyl ring, which is significant for its biological interactions.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation by modulating cytokine production. In vitro studies demonstrated that it significantly decreases the levels of pro-inflammatory cytokines such as TNF-α in stimulated macrophages .
  • Antioxidant Properties : It exhibits antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases .
  • Cell Proliferation Inhibition : Preliminary findings suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduction of TNF-α levels
AntioxidantScavenging free radicals
Cell ProliferationInhibition in cancer cell lines

Case Study 1: In Vitro Anti-inflammatory Effects

In a controlled laboratory setting, researchers treated macrophage cell lines with varying concentrations of this compound. The results indicated a dose-dependent decrease in TNF-α production, suggesting that the compound effectively mitigates inflammatory responses .

Case Study 2: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results showed that this compound exhibited significant scavenging activity comparable to standard antioxidants .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile of this compound is crucial for its therapeutic application. Initial studies indicate good bioavailability and favorable metabolic stability, although comprehensive PK studies are still needed to confirm these findings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.